
5-Pyrimidinecarboxylic acid, 4-(diethoxymethyl)-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-methylpyrimidine-5-carboxylate with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-METHYLPYRIMIDINE-5-CARBOXYLATE: Lacks the diethoxymethyl group, making it less reactive in certain substitution reactions.
DIETHOXYMETHYL PYRIMIDINE: Similar structure but without the carboxylate group, affecting its solubility and reactivity.
METHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE: Similar but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
Uniqueness
ETHYL 4-(DIETHOXYMETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of both the diethoxymethyl and carboxylate groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Numéro CAS |
62327-97-3 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
ethyl 4-(diethoxymethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9(4)15-11(10)13(18-6-2)19-7-3/h8,13H,5-7H2,1-4H3 |
Clé InChI |
UURZDOFKJXVMMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=NC(=NC=C1C(=O)OCC)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


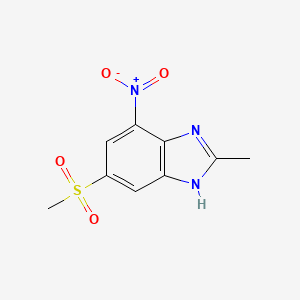
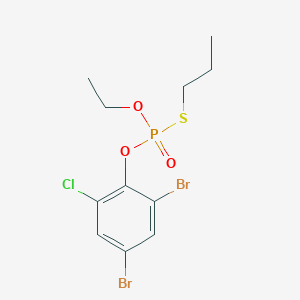
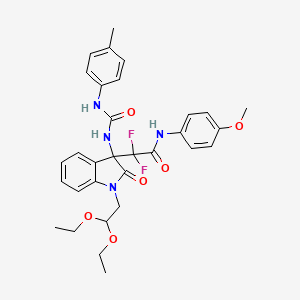
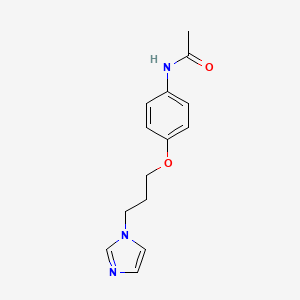
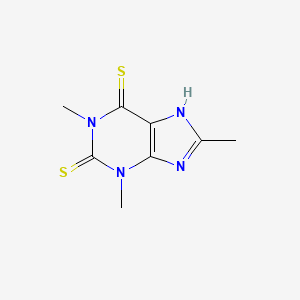

![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
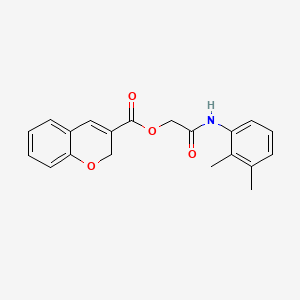
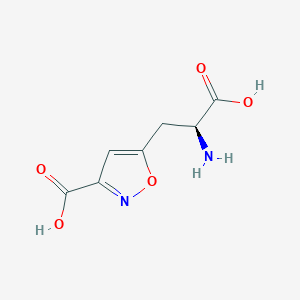

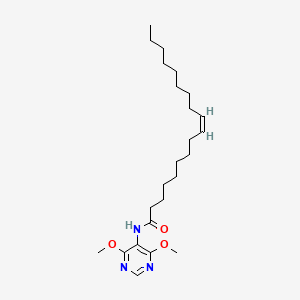
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)
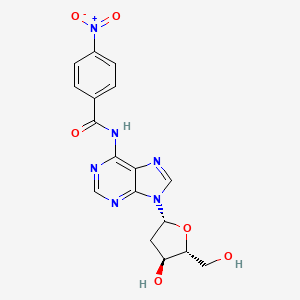
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
